molecular formula C18H17Cl2NO2 B1615207 2,3-Dichloro-2'-morpholinomethyl benzophenone CAS No. 898750-98-6

2,3-Dichloro-2'-morpholinomethyl benzophenone

Cat. No.: B1615207
CAS No.: 898750-98-6
M. Wt: 350.2 g/mol
InChI Key: KZEUDOSQAVCHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-2'-morpholinomethyl benzophenone is a halogenated benzophenone derivative featuring a morpholinomethyl group at the 2'-position and chlorine atoms at the 2- and 3-positions of the benzophenone scaffold.

Properties

IUPAC Name

(2,3-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-16-7-3-6-15(17(16)20)18(22)14-5-2-1-4-13(14)12-21-8-10-23-11-9-21/h1-7H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEUDOSQAVCHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643557
Record name (2,3-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-98-6
Record name (2,3-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Preparation Methodology

Chlorination Step

  • Starting Material: Benzophenone
  • Reagents: Chlorinating agents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
  • Conditions: Typically conducted under inert atmosphere (nitrogen or argon) to prevent side reactions. Temperature control is critical to achieve selective dichlorination at the 2 and 3 positions.

This step yields 2,3-dichlorobenzophenone, which serves as the key intermediate for subsequent morpholinomethylation.

Morpholinomethylation Step

  • Starting Material: 2,3-Dichlorobenzophenone or its chloromethyl derivative.
  • Reagents: Morpholine, base (commonly sodium hydride or potassium carbonate), and solvent (polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone).
  • Reaction Conditions:
    • Temperature: Controlled typically between 0°C to room temperature (20–30°C) to optimize reaction rate and selectivity.
    • Time: Reaction duration varies from 15 hours to 40 hours depending on scale and conditions.
    • Atmosphere: Inert atmosphere to avoid oxidation or hydrolysis.
  • Procedure:
    The chlorinated benzophenone derivative is reacted with morpholine in the presence of base, which deprotonates morpholine to form a nucleophile that attacks the chloromethyl group, substituting chlorine with the morpholinomethyl moiety.

  • Purification:
    After reaction completion, the mixture is typically extracted with organic solvents (ethyl acetate or dichloromethane), washed with water and brine, dried over anhydrous magnesium sulfate, and purified by silica gel column chromatography using hexane/ethyl acetate mixtures to achieve >90% purity.

Reaction Conditions and Yield Data

Step Reagents/Conditions Temperature (°C) Time (hours) Solvent Yield (%) Notes
Chlorination of benzophenone Chlorine or NCS, inert atmosphere Controlled (0–25) 2–6 Organic solvent ~70–85 Selective dichlorination at 2,3-positions requires careful temperature control
Morpholinomethylation Morpholine, NaH or K2CO3, DMF or acetone 0–30 15–40 DMF, acetone >90 Base deprotonates morpholine; nucleophilic substitution at chloromethyl group; inert gas

Industrial Production Considerations

  • Scale-Up: Industrial synthesis employs continuous flow reactors to maintain precise control over reaction temperature and mixing, enhancing yield and reproducibility.
  • Automation: Automated dosing of reagents and in-line monitoring (e.g., HPLC) optimize reaction time and minimize byproduct formation.
  • Purity: Industrial purification may involve crystallization and recrystallization steps in addition to chromatography to meet stringent quality standards.
  • Environmental and Safety: Chlorination steps require strict handling protocols due to the hazardous nature of chlorine gas and chlorinated intermediates.

Analytical and Research Findings Relevant to Preparation

  • Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and optimize reaction time.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the substitution pattern and purity of the final product.
  • Reaction Optimization: Studies show that polar aprotic solvents like DMF enhance nucleophilicity of morpholine, improving substitution efficiency.
  • Side Reactions: Avoidance of moisture and oxygen is critical to prevent hydrolysis or oxidation of sensitive intermediates.

Retrosynthetic Analysis

The retrosynthesis of 2,3-Dichloro-2'-morpholinomethyl benzophenone can be summarized as:

  • Target molecule → Morpholinomethylation precursor (2,3-dichlorobenzophenone chloromethyl derivative)
  • Precursor → Chlorination of benzophenone

This analysis guides synthetic planning and selection of reagents and conditions for efficient preparation.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Typical Yield Notes
Benzophenone chlorination Chlorine/NCS, inert atmosphere Introduce 2,3-dichloro substituents 70–85% Temperature and atmosphere control critical
Morpholinomethylation Morpholine, NaH/K2CO3, DMF/acetone Attach morpholinomethyl group via substitution >90% Polar aprotic solvent enhances yield
Purification Silica gel chromatography, recrystallization Remove impurities, isolate product Achieves >90% purity

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-2’-morpholinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized benzophenone derivatives.

    Reduction: Reduced benzophenone derivatives.

    Substitution: Substituted benzophenone derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

DCMMB serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, enabling the production of more complex molecules. This property is particularly valuable in the pharmaceutical industry for the development of new drugs.

Research indicates that DCMMB exhibits potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds similar to DCMMB can inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. While specific data on DCMMB's efficacy is limited, its structural analogs have demonstrated significant antibacterial activity.
  • Pharmacological Potential : The compound's interactions with neurotransmitter systems may lead to applications in treating psychiatric conditions like anxiety and depression. However, further pharmacokinetic studies are necessary to confirm these effects.
  • Endocrine Disruption : Initial screenings indicate that chlorinated compounds can inhibit thyroid peroxidase (TPO), raising concerns about their potential endocrine-disrupting effects. This aspect necessitates further investigation into the safety of DCMMB in environmental contexts.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzophenone derivatives, highlighting that certain compounds exhibited significant antibacterial activity. Although specific results for DCMMB were not disclosed, its structural similarities suggest it may possess comparable antimicrobial properties.

Case Study 2: Thyroid Hormone Disruption

In a high-throughput screening aimed at identifying thyroid-disrupting chemicals, several chlorinated compounds were tested for their ability to inhibit TPO activity. Results indicated that such compounds could significantly reduce TPO activity in vitro, suggesting that DCMMB might also exhibit this property.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-2’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Halogenation Effects : Chlorine substituents (as in the target compound) increase molecular weight and may enhance photostability compared to fluorine analogs, which are lighter and often more lipophilic .
  • Morpholinomethyl Group: This moiety improves solubility in polar solvents and may modulate biological activity, distinguishing it from non-functionalized benzophenones like BP-3 .

Market and Application Trends

Regional Market Data for 4-Chloro-2-fluoro-2'-morpholinomethyl Benzophenone (Analog)

Region Price Trends (2025) Primary Applications
Europe High demand Polymer additives, coatings
Asia Competitive pricing Pharmaceutical intermediates
North America Moderate growth Specialty chemical R&D

Source: Market Research Report 2025

The target compound’s dichloro substitution may position it for niche markets requiring higher thermal stability compared to its fluoro-chloro analog.

Research Findings on Fluorinated Morpholinomethyl Analogs

  • Synthetic Accessibility: Fluorinated derivatives (e.g., 3',4'-Difluoro-2-morpholinomethyl benzophenone) are synthesized via Friedel-Crafts alkylation, suggesting similar pathways for the dichloro variant .
  • Bioactivity: Morpholinomethyl benzophenones exhibit enhanced binding affinity in kinase inhibition assays compared to non-substituted benzophenones, though chlorine’s electron-withdrawing effects may further modulate reactivity .

Biological Activity

2,3-Dichloro-2'-morpholinomethyl benzophenone is a synthetic compound belonging to the class of benzophenones, which are known for their diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

The molecular structure of this compound includes a benzophenone core substituted with two chlorine atoms and a morpholinomethyl group. This configuration is crucial for its biological activity, influencing how the compound interacts with enzymes, receptors, and other biomolecules.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to affect various signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and inflammation.

Antitumor Activity

Recent studies indicate that derivatives of benzophenones exhibit significant antitumor properties. For instance, related compounds have demonstrated strong inhibitory effects on cancer cell lines such as HL-60 and A-549, with IC50 values indicating potent activity (Table 1) .

CompoundCell LineIC50 (μM)
Compound 1HL-600.48
Compound 1A-5490.82
Compound 1SMMC-77210.26
Compound 1SW4800.99

Anti-inflammatory Effects

Benzophenone derivatives have also been investigated for their anti-inflammatory properties. In vitro studies revealed that certain analogs inhibit lipopolysaccharide-induced nitric oxide production in macrophages, suggesting potential applications in treating inflammatory diseases (Table 2) .

CompoundCell TypeIC50 (μM)
Dimeric BenzophenoneRAW 264.78.8 - 18.1

Study on Urease Inhibition

A study focusing on the urease inhibitory potential of benzophenone sulfonamide hybrids highlighted the effectiveness of these compounds against urease enzymes. The most active compounds showed IC50 values significantly lower than standard inhibitors, suggesting promising therapeutic applications in treating conditions like peptic ulcers (Table 3) .

CompoundIC50 (μM)
Benzophenone Sulfonamide Hybrid 13.90
Benzophenone Sulfonamide Hybrid 217.99

Environmental Impact

The environmental implications of benzophenones are also noteworthy. These compounds are frequently used in sunscreens and can accumulate in aquatic environments, raising concerns about their ecological effects and potential toxicity to wildlife.

Q & A

Q. What are the recommended synthetic routes for preparing 2,3-Dichloro-2'-morpholinomethyl benzophenone, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. A typical approach involves reacting 2,3-dichlorobenzoyl chloride with morpholinomethyl benzene derivatives under anhydrous conditions. Catalysts like AlCl₃ or FeCl₃ are used for acylation, while polar aprotic solvents (e.g., DMF) enhance substitution reactions. Reaction monitoring via TLC or HPLC is critical to optimize time (1–3 hrs at 80–100°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity. Validate intermediates using NMR and mass spectrometry to confirm regioselectivity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for quantification. For trace analysis, GC-MS with electron ionization (EI) provides higher sensitivity (LOD ~0.1 ppm). Solvent extraction (e.g., dichloromethane) followed by SPE cleanup improves recovery rates. Validate methods using spike-recovery experiments in biological or environmental matrices. IR spectroscopy can confirm functional groups (e.g., C=O at ~1680 cm⁻¹) and hydrogen-bonding interactions, as demonstrated in benzophenone solvatochromism studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies often arise from differences in experimental models (e.g., in vitro vs. in vivo) or metabolite profiling. To address this:
  • Conduct comparative studies using standardized cell lines (e.g., HepG2 for hepatotoxicity) and animal models (e.g., zebrafish embryos for ecotoxicity).
  • Perform metabolomic profiling (LC-HRMS) to identify reactive intermediates.
  • Account for photodegradation products, as benzophenone derivatives degrade under UV light into potentially toxic byproducts (e.g., chlorinated phenols) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of morpholinomethyl-substituted benzophenones?

  • Methodological Answer : Use a modular synthesis approach to systematically vary substituents (e.g., halogen position, morpholine ring size). Assess biological activity (e.g., receptor binding, enzyme inhibition) via:
  • In silico docking : Screen against target proteins (e.g., GABA receptors) using AutoDock Vina.
  • Functional assays : Measure IC₅₀ values in cell-based models (e.g., neuronal cells for neuroactivity).
  • Correlate electronic effects (Hammett σ values) with bioactivity trends. SAR studies on benzodiazepine derivatives highlight the importance of chloro-substituents in enhancing lipophilicity and target affinity .

Q. How should photostability and environmental persistence of this compound be evaluated?

  • Methodological Answer :
  • Photolysis experiments : Exclude the compound to UV-Vis light (λ = 290–400 nm) in aqueous/organic solvents. Monitor degradation via HPLC and identify products using QTOF-MS.
  • Environmental simulation : Use OECD Guideline 307 for soil degradation studies. Measure half-life under varying pH and microbial activity.
  • Ecotoxicity : Test acute effects on Daphnia magna or algae (OECD 202/201). Benzophenones are prone to bioaccumulation, requiring BCF (bioconcentration factor) assessments .

Q. What strategies mitigate interference from matrix effects when analyzing this compound in biological samples?

  • Methodological Answer :
  • Sample preparation : Use matrix-matched calibration standards and isotope-labeled internal standards (e.g., deuterated benzophenone).
  • Chromatographic optimization : Employ UPLC with C18 columns and gradient elution to separate co-eluting metabolites.
  • Validation : Assess matrix effects via post-column infusion experiments. For complex matrices (e.g., plasma), protein precipitation with acetonitrile reduces lipid interference .

Methodological Notes

  • Synthesis : Morpholinomethyl groups enhance solubility but may introduce steric hindrance; optimize reaction stoichiometry to avoid byproducts.
  • Toxicity : Prioritize OECD-compliant assays to ensure regulatory relevance.
  • Analytical Validation : Include stability tests (e.g., freeze-thaw cycles) for method robustness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-2'-morpholinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-2'-morpholinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.